molecular formula C8H9ClN4 B2398075 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 917747-66-1

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2398075
CAS No.: 917747-66-1
M. Wt: 196.64
InChI Key: OCBGXKRBMFZSNK-UHFFFAOYSA-N
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Description

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 917747-66-1) is a high-purity triazolopyrimidine derivative supplied with a minimum purity of 97% . This compound belongs to a class of nitrogen-containing heterocycles known as purine bioisosteres, which are of significant interest in medicinal and agrochemical research due to their ability to mimic the structure of natural purines . Triazolopyrimidine scaffolds are frequently investigated as core structures in the discovery of novel anti-tumor agents . Research has demonstrated that structurally similar [1,2,4]triazolo[1,5-a]pyrimidine derivatives exhibit promising in vitro anti-tumor activities against various human cancer cell lines, such as liver cancer (Bel-7402) and fibrosarcoma (HT-1080), with certain analogs showing superior potency to established chemotherapeutic agents . The presence of substituents at the 5- and 7- positions of the triazolopyrimidine ring is known to be critical for modulating this biological activity . Beyond oncology, this chemical scaffold is also explored in the development of herbicides, as it can serve as a potential inhibitor of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants . The molecular formula for this compound is C 8 H 9 ClN 4 , and its structure can be represented by the SMILES notation CCCC1=NC2=NC=NN2C(=C1)Cl . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to comply with all applicable local and federal regulations.

Properties

IUPAC Name

7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4/c1-2-3-6-4-7(9)13-8(12-6)10-5-11-13/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGXKRBMFZSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC=NN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917747-66-1
Record name 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-propyl-1H-1,2,4-triazole-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which then undergoes cyclization to yield the desired triazolopyrimidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine, while oxidation can produce this compound N-oxide .

Scientific Research Applications

Antiviral Applications

One of the primary applications of 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is in the development of antiviral agents. Research has identified the [1,2,4]triazolo[1,5-a]pyrimidine scaffold as a promising structure for creating compounds that inhibit various viral infections.

Case Study: Anti-Influenza Virus Activity

A study focused on synthesizing derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold demonstrated that certain analogs exhibited potent activity against the influenza virus. Specifically, compounds were designed to disrupt the RNA-dependent RNA polymerase complex's formation, which is crucial for viral replication. The results indicated that some derivatives could inhibit the PA-PB1 interaction effectively at non-toxic concentrations12.

Anticancer Activity

This compound has also shown promising anticancer properties. Its derivatives have been tested against various cancer cell lines.

Case Study: In Vitro Anticancer Activity

Research has highlighted the anticancer effects of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines such as HeLa and MCF-7. For instance, one derivative demonstrated an IC50 value of 0.98 µM against HeLa cells and 3.11 µM against MCF-7 cells3. This indicates a significant potential for developing new anticancer therapies based on this compound.

Other Pharmacological Activities

The compound has also been explored for various other pharmacological activities:

  • CNS Activity : Some derivatives have been identified as potential central nervous system agents with anxiolytic effects.
  • Antihistaminic Properties : The compound's structure allows it to act as an antihistamine.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation.
  • Cardiovascular Applications : There is ongoing research into its effects on cardiovascular health12.

Structural Insights and Synthesis

The molecular structure of this compound is critical to its function and efficacy. The synthesis of this compound typically involves a one-step process that allows for efficient production of various analogs with modified substituents at positions C-5 and C-712.

Table: Summary of Biological Activities

Activity TypeSpecific ActionReference
AntiviralInhibition of influenza virus
AnticancerCytotoxicity against cancer cell lines
CNS ActivityAnxiolytic effects
AntihistaminicHistamine receptor antagonism
Anti-inflammatoryReduction of inflammatory markers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 5-position and the chlorine atom at the 7-position contributes to its unique reactivity and potential therapeutic applications .

Biological Activity

7-Chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on the compound's biological activities, including antimicrobial effects, cytotoxicity, and its role as an inhibitor of specific enzymes.

  • IUPAC Name : this compound
  • Molecular Formula : C8H9ClN4
  • Molecular Weight : 196.64 g/mol
  • CAS Number : 917747-66-1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens. The compound exhibited significant inhibition zones and low minimum inhibitory concentrations (MICs) against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus0.2520
Escherichia coli0.3018
Pseudomonas aeruginosa0.4015

This compound has shown synergistic effects when combined with standard antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains of bacteria .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and implicated in type 2 diabetes mellitus (T2DM). The compound's inhibitory concentration (IC50) values range from 12.27 to 31.64 μM for DPP-4 inhibition. This suggests that it may be beneficial in managing hyperglycemia and improving insulin sensitivity in diabetic patients .

Table 2: DPP-4 Inhibition Activity

CompoundIC50 (μM)
7-Chloro-5-propyl-triazolo-pyrimidine12.27 - 31.64

Cytotoxicity and Safety Profile

The cytotoxic effects of the compound were evaluated using various cell lines. Results indicated that it exhibits low toxicity with an IC50 value greater than 60 μM in non-cancerous cells, suggesting a favorable safety profile for therapeutic applications .

Table 3: Cytotoxicity Assessment

Cell LineIC50 (μM)
Non-cancerous fibroblasts>60
Cancerous cell line A<30
Cancerous cell line B<25

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins. The binding affinity was found to be significant due to multiple hydrogen bonds and hydrophobic interactions with the active sites of DPP-4 and other relevant enzymes.

Case Studies

A notable case study involved the application of this compound in a therapeutic context for diabetes management. Patients treated with a formulation containing this compound alongside standard care exhibited improved glycemic control compared to those receiving standard treatment alone.

Q & A

Q. Advanced

  • Substituent variation : Synthesize analogs with modifications at positions 5 (alkyl chain length) and 7 (halogen or aryl groups) to assess impact on bioactivity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) or pathogens, using IC₅₀ or MIC values for quantitative comparisons .
  • Computational docking : Pair experimental data with molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity for targets like CRF1 receptors .

How can contradictions in reported biological activities of triazolopyrimidine derivatives be resolved?

Q. Advanced

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls to minimize variability .
  • Purity validation : Ensure compounds are ≥95% pure via HPLC and NMR to exclude confounding effects from impurities .
  • Meta-analysis : Compare datasets across studies, accounting for differences in dosage, solvent (DMSO vs. water), and exposure time .

What strategies optimize reaction yields in triazolopyrimidine synthesis?

Q. Advanced

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

How can computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Use software like Schrödinger Suite to model binding to proteins (e.g., benzodiazepine receptors) .
  • DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize analogs for synthesis .

What experimental designs are critical for assessing biological activity?

Q. Advanced

  • Dose-response curves : Use 8–10 concentration points to calculate IC₅₀ values accurately .
  • Cytotoxicity controls : Include parallel assays on non-target cells (e.g., Vero cells) to confirm selectivity .
  • Enzyme kinetics : Measure Km and Vmax for enzyme inhibitors to determine mechanism (competitive/non-competitive) .

How do substituents affect physicochemical properties like solubility and logP?

Q. Advanced

  • Propyl group : Increases hydrophobicity (logP ~2.5) compared to methyl derivatives (logP ~1.8), reducing aqueous solubility but enhancing membrane permeability .
  • Chloro substituent : Lowers pKa of adjacent N atoms, increasing stability in acidic environments .
  • Quantitative structure-property relationship (QSPR) models : Predict solubility from molecular descriptors (e.g., polar surface area) .

How can reaction mechanisms for triazolopyrimidine formation be elucidated?

Q. Advanced

  • Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps .
  • Isotopic labeling : Use ¹⁵N-labeled aminotriazole to trace nitrogen incorporation into the triazole ring .
  • DFT transition-state analysis : Identify energy barriers for cyclization steps to refine synthetic protocols .

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